molecular formula C9H16N2O2 B139511 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine CAS No. 148403-14-9

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

Cat. No.: B139511
CAS No.: 148403-14-9
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396609
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148403-14-9
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most well-documented preparation involves a two-stage process:

  • Methylation of (R)-3-isopropylpiperazine-2,5-dione using trimethoxonium tetrafluoroborate (Me₃OBF₄).

  • Quenching and purification via ice-cold ammonium hydroxide and chromatography.

Reaction Conditions and Stoichiometry

  • Stage 1 :

    • Reactants :

      • (R)-3-Isopropylpiperazine-2,5-dione (20.7 g, 133 mmol)

      • Trimethoxonium tetrafluoroborate (49.0 g, 331 mmol initially; additional 19.6 g added later)

      • Dichloromethane (DCM, 500 mL) as solvent

    • Conditions :

      • Temperature: 20°C (room temperature)

      • Atmosphere: Nitrogen

      • Duration: 41 hours (18 hours initial + 23 hours post-additional reagent)

  • Stage 2 :

    • Quenching Agents :

      • Ice (200 g)

      • Concentrated ammonium hydroxide (28%, 100 mL)

    • Conditions :

      • Temperature: 0°C (ice bath)

      • Duration: 1 hour

Mechanism

Trimethoxonium tetrafluoroborate acts as a methylating agent, transferring methoxy groups to the piperazine-dione’s nitrogen atoms. The reaction proceeds via nucleophilic attack, forming the dimethoxy intermediate. Steric effects from the isopropyl group influence regioselectivity, favoring substitution at the 3- and 6-positions.

Process Optimization and Critical Parameters

Yield Enhancement Strategies

  • Reagent Stoichiometry : A 2.5:1 molar ratio of Me₃OBF₄ to piperazine-dione ensures complete methylation. Excess reagent (additional 1 equivalent after 18 hours) compensates for side reactions.

  • Temperature Control : Maintaining 20°C prevents exothermic decomposition of Me₃OBF₄ while ensuring reaction progression.

  • Purification : Chromatography with a 1:4 ether/pentane eluent removes byproducts (e.g., unreacted starting material, BF₄⁻ salts).

Table 1: Reaction Parameters and Outcomes

ParameterValue/DescriptionImpact on Yield/Purity
Me₃OBF₄ Equivalents2.5 initially + 1.0 laterMaximizes methylation efficiency
Reaction Time41 hours totalEnsures complete conversion
Quenching Temperature0°CMinimizes hydrolysis
Chromatography Solvent1:4 ether/pentaneIsolates product (71.5% yield)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 4.08–3.94 (m, 3H, CH₂ and CH), 2.95 (s, 3H, OCH₃), 2.87 (s, 3H, OCH₃), 2.30–2.18 (m, 1H, CH(CH₃)₂), 1.04 (d, J = 7.03 Hz, 3H, CH(CH₃)₂), 0.76 (d, J = 6.64 Hz, 3H, CH(CH₃)₂).

  • Molecular Formula : C₉H₁₆N₂O₂ (MW 184.24 g/mol).

Purity Assessment

  • Residual solvents and byproducts are undetectable (<0.1%) after chromatography, as confirmed by GC-MS.

Alternative Methods and Comparative Analysis

Limitations of the Primary Route

  • Cost : Trimethoxonium tetrafluoroborate is expensive and moisture-sensitive.

  • Scalability : Large-scale reactions require rigorous temperature control to prevent exothermic runaway.

Table 2: Method Comparison

MethodYield (%)CostScalabilitySafety
Me₃OBF₄ Methylation71.5HighModerateModerate (exothermic)
Diazomethane65–80LowLowPoor (explosive)
Enzymatic<30Very HighHighExcellent

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral auxiliary in synthesizing α-amino acids and antitumor agents. Its rigid pyrazine ring enforces stereochemical control during alkylation or aldol reactions.

Process Scaling Considerations

  • Batch Reactors : Industrial production uses jacketed reactors with precise temperature control to manage exothermic methylation.

  • Waste Management : BF₄⁻ byproducts require neutralization with Ca(OH)₂ to precipitate Ca(BF₄)₂, ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Applications in Organic Synthesis

1. Chiral Auxiliary in Asymmetric Synthesis
2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine serves as a chiral auxiliary in the stereoselective synthesis of various α-amino acids and their derivatives. Its use allows for the formation of chiral centers with high enantiomeric excess, which is crucial in the development of pharmaceuticals.

Case Study :
A study demonstrated its application in synthesizing α-amino acids through a reaction involving n-butyllithium in tetrahydrofuran under an inert atmosphere. The resultant products exhibited significant stereochemical control, highlighting the compound's utility in asymmetric synthesis .

Reaction ConditionsResulting ProductYield
n-butyllithium; THF; -78°CBenzyl 4-(((2S,5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)methyl)piperidine-1-carboxylate1.5 g

Medicinal Chemistry Applications

2. Antitumor Activity
Research indicates that this compound exhibits antitumor activity. It has been investigated for its potential to inhibit tumor growth through various mechanisms, making it a candidate for further development in cancer therapeutics.

Case Study :
In vitro studies showed that the compound inhibited the proliferation of cancer cell lines, suggesting its role as a lead compound for further medicinal chemistry optimization .

Mechanism of Action

The mechanism by which 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine exerts its effects involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features, properties, and applications of (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine with related pyrazine derivatives:

Compound Name Substituents Molecular Weight Key Properties Applications Evidence ID
(R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine 3,6-dimethoxy, 2-isopropyl 184.24 Chiral, high thermal stability Antitumor agents, chiral synthesis
(R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine 3,6-diethoxy, 2-isopropyl 212.28 Increased steric bulk, lower polarity Synthesis of silicon-containing amino acids
2-Ethyl-3,6-dimethylpyrazine 3,6-dimethyl, 2-ethyl 136.20 Lipophilic, volatile Flavoring agents
3-Methoxy-2,5-dimethylpyrazine 3-methoxy, 2,5-dimethyl 138.17 Low molecular weight, aromatic Food additives, fragrances
2,5-Dimethyl-3-propylpyrazine 2,5-dimethyl, 3-propyl 150.22 Linear alkyl chain Industrial flavorings
Organometallic Reactivity
  • Reacts with (iodomethyl)trimethylstannane to form (2S,5S)-5-((trimethylstannyl)methyl) derivatives, showcasing its role in organotin chemistry . Ethoxy analogs (e.g., 3,6-diethoxy derivatives) show similar reactivity but with altered kinetics due to bulkier substituents .

Stability and Purity Considerations

Industrial and Commercial Relevance

  • Cost : Priced at $220/g (95% purity), reflecting its specialized role in asymmetric synthesis .
  • Scalability : Used in multi-step syntheses of bioactive molecules (e.g., Elironrasib intermediates), highlighting its industrial relevance .

Biological Activity

2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (commonly referred to as 2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure:

  • IUPAC Name: (2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
  • Molecular Formula: C9_9H16_{16}N2_2O2_2
  • Molecular Weight: 184.24 g/mol
  • CAS Number: 109838-85-9

Synthesis:
The compound can be synthesized through various methods involving the modification of pyrazine derivatives. One common approach is using palladium(II)-catalyzed rearrangements of chiral molecules to achieve high diastereoselectivity in the synthesis process. This method allows for the efficient production of this compound with significant yields .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It acts as an inhibitor in various cancer cell lines, including breast cancer (MDA-MB-231) and others. The compound's mechanism involves the inhibition of specific pathways associated with tumor growth and proliferation .

Case Study:
A study evaluated the biological activity of this compound against MDA-MB-231 cells. The results showed that it inhibited cell proliferation with an IC50_{50} value comparable to established chemotherapeutic agents like paclitaxel .

CompoundIC50_{50} (μM)Cell Line
2-Isopropyl-3,6-dimethoxy27.6MDA-MB-231
Paclitaxel25.0MDA-MB-231

The antitumor effects are attributed to the compound's ability to modulate tumor necrosis factor-alpha (TNF-α) pathways and inhibit integrin activity related to cancer metastasis . This suggests that it may serve as a promising candidate for developing new cancer therapies.

Additional Biological Activities

Beyond its antitumor effects, preliminary studies suggest potential applications in treating other conditions due to its anti-inflammatory properties. The compound has been noted for its ability to inhibit inflammatory pathways, which could be beneficial in various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between diaminopropane derivatives and diketones. For example, analogous pyrazines like 2-ethyl-3,5/6-dimethylpyrazine were synthesized using 1,2-diaminopropane and 2,3-pentanedione, yielding dihydropyrazine intermediates that require dehydrogenation for aromatization . Optimization includes adjusting molar ratios (e.g., 1:1.2 diamine:diketone), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). Solvent choice (e.g., ethanol or toluene) significantly impacts yield, with reflux conditions favoring cyclization .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methoxy (δ 3.2–3.8 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH). ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at m/z 184 (M⁺), with key peaks at m/z 152 (loss of OCH₃) and m/z 109 (ring cleavage) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or controlled?

  • Methodological Answer : Isomers (e.g., 3,5- vs. 3,6-substitution) arise from regioselectivity issues. Strategies include:

  • Steric Control : Bulkier substituents (e.g., isopropyl) favor specific positions due to steric hindrance .
  • Catalytic Selectivity : Lewis acids like ZnCl₂ or Brønsted acids (H₂SO₄) can direct regiochemistry by stabilizing transition states .
  • Temperature Modulation : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, favoring thermodynamically stable isomers .

Q. What computational methods are effective for predicting physicochemical properties and reactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries, HOMO-LUMO gaps, and charge distribution for reactivity analysis .
  • Quantitative Structure-Property Relationship (QSPR) : Regression models correlate substituent effects (e.g., methoxy vs. ethoxy) with solubility or logP values .
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict stability in polar vs. non-polar media .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often stem from impurities or isomer mixtures. Solutions include:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Isomer-Specific Bioassays : Separate isomers via chiral chromatography (e.g., Chiralpak IA column) and test individually .
  • Dose-Response Replication : Standardize protocols (e.g., IC₅₀ measurements in triplicate) to ensure reproducibility .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration or approved chemical waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine
Reactant of Route 2
Reactant of Route 2
2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

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